molecular formula C17H34BrNO7 B6299448 t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate CAS No. 1392499-33-0

t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate

Cat. No. B6299448
CAS RN: 1392499-33-0
M. Wt: 444.4 g/mol
InChI Key: NQPCGFYLHACMDX-UHFFFAOYSA-N
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Description

T-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a chemical compound that belongs to the family of carboxylic acid derivatives. It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C17H34BrNO7 . Its molecular weight is 444.36 . The InChI code for this compound is 1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 444.36 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Organic Synthesis Applications

One notable application of t-Butyl carbamate derivatives in organic synthesis is the development of new reagents for aminobromination of terminal alkenes. For example, t-Butyl N,N-dibromocarbamate, obtained through bromination of t-butyl carbamate, has been shown to react smoothly with a variety of terminal alkenes. This reaction affords corresponding β-bromo-N-Boc-amines upon reduction, which can be deprotected to yield β-bromoamine hydrochlorides in good yields (Klepacz & Zwierzak, 2001). This process exemplifies the utility of t-butyl carbamate derivatives in synthesizing complex organic molecules, highlighting their importance in organic chemistry.

Material Science and Catalysis

In material science, t-butyl carbamate derivatives have been utilized for CO2 capture technologies. A study described the synthesis of a task-specific ionic liquid incorporating a cation with an appended amine group, which reacts reversibly with CO2, sequestering the gas as a carbamate salt. This ionic liquid, comparable in efficiency to commercial amine sequestering agents, represents a nonvolatile and water-independent approach for CO2 capture (Bates et al., 2002).

Pharmaceutical Intermediates

The versatility of t-butyl carbamate derivatives extends into the pharmaceutical field, where they serve as intermediates in the synthesis of potential anticancer agents. An instance is the synthesis of t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, a key intermediate in anti-cancer drug development, synthesized via the Weinreb ketone synthesis method. This synthesis process demonstrates the compound's role in developing pharmacologically active molecules (Song Hao, 2011).

Mechanism of Action

Target of Action

The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Mode of Action

BocNH-PEG5-CH2CH2Br is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The action of BocNH-PEG5-CH2CH2Br, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .

Result of Action

The result of BocNH-PEG5-CH2CH2Br’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

The action of BocNH-PEG5-CH2CH2Br is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPCGFYLHACMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34BrNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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